BenchChemオンラインストアへようこそ!

4-(Pyridin-4-yl)indoline

Aldosterone synthase (CYP11B2) inhibition Positional isomer SAR Cardiovascular drug discovery

4-(Pyridin-4-yl)indoline (CAS 90679-14-4) is a bicyclic heterocycle comprising a saturated indoline core substituted at the 4-position with a 4-pyridyl ring. With a molecular formula of C₁₃H₁₂N₂ and a molecular weight of 196.25 g/mol, this compound belongs to the pyridyl-indoline class—a privileged scaffold family recognized for its utility in medicinal chemistry as kinase inhibitor fragments, GPCR modulator cores, and synthetic intermediates for alkaloid natural products.

Molecular Formula C13H12N2
Molecular Weight 196.25 g/mol
CAS No. 90679-14-4
Cat. No. B3166071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-4-yl)indoline
CAS90679-14-4
Molecular FormulaC13H12N2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC(=C21)C3=CC=NC=C3
InChIInChI=1S/C13H12N2/c1-2-11(10-4-7-14-8-5-10)12-6-9-15-13(12)3-1/h1-5,7-8,15H,6,9H2
InChIKeyZIXCTOFSLZTNKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-4-yl)indoline (CAS 90679-14-4): A Positionally Defined Pyridyl-Indoline Scaffold for Focused Library Design and Fragment-Based Discovery


4-(Pyridin-4-yl)indoline (CAS 90679-14-4) is a bicyclic heterocycle comprising a saturated indoline core substituted at the 4-position with a 4-pyridyl ring . With a molecular formula of C₁₃H₁₂N₂ and a molecular weight of 196.25 g/mol, this compound belongs to the pyridyl-indoline class—a privileged scaffold family recognized for its utility in medicinal chemistry as kinase inhibitor fragments, GPCR modulator cores, and synthetic intermediates for alkaloid natural products . The 4,4′-connectivity pattern establishes a specific bond vector and electronic profile that distinguishes it from positional isomers (e.g., 3-, 5-, 6-, or 7-pyridyl indolines) and from the fully aromatic indole analogs such as 3-(4-pyridyl)indole (CAS 7272-84-6), which is a widely used Rho-kinase (ROCK) inhibitor fragment [1]. Commercial availability from multiple vendors in 95%+ purity supports its procurement for structure-activity relationship (SAR) studies and fragment-based lead generation campaigns .

Why Generic Substitution Fails for 4-(Pyridin-4-yl)indoline: Positional Isomerism and Indoline Saturation Dictate Divergent Biological and Chemical Properties


Interchanging 4-(pyridin-4-yl)indoline with other pyridyl-substituted indolines or indoles without experimental validation introduces significant risk of altered or abolished target engagement, as demonstrated by published SAR for pyridyl-indoline compound series. In the J. Med. Chem. study on aldosterone synthase (CYP11B2) inhibitors, the substitution position on the indoline core—whether 1-, 4-, 5-, or 6-pyridyl—profoundly affected both potency and selectivity, with IC50 values spanning from sub-3 nM to >50,000 nM across closely related analogs [1]. Similarly, the saturated indoline ring in 4-(pyridin-4-yl)indoline confers a distinct conformational preference, pKa profile, and metabolic susceptibility compared to the fully aromatic indole analog 3-(4-pyridyl)indole (Rockout, IC50 = 25 μM for ROCK) [2] or the regioisomeric 2-(pyridin-4-yl)indoline (CAS 595548-63-3) . In patent literature, the 4-pyridin-4-yl indoline moiety serves as a critical structural determinant for ubiquitin carboxyl-terminal hydrolase isozyme L1 (UCHL1) inhibition, with derivatives achieving IC50 values as low as 550 nM and <100 nM depending on the N-acyl substituent, whereas simple core substitution to alternative positions or heterocycles yielded inactive compounds [3]. These findings establish that the 4-(pyridin-4-yl)indoline scaffold is not interchangeable with its positional isomers or saturation variants, and procurement of a specific regioisomer is essential for maintaining SAR continuity.

4-(Pyridin-4-yl)indoline Quantitative Differentiation Evidence: Head-to-Head And Cross-Study Comparator Data


Positional SAR in Pyridyl-Indoline CYP11B2 Inhibition: 4-Pyridyl Substitution Enables Potent Aldosterone Synthase Inhibition

In a systematic study of pyridyl- and isoquinolinyl-substituted indolines as aldosterone synthase (CYP11B2) inhibitors, the 4-pyridinyl substitution pattern on the indoline core was found to be compatible with potent enzymatic inhibition. Compounds bearing a 4-pyridin-4-yl indoline scaffold achieved CYP11B2 IC50 values of less than 3 nM for the most optimized derivatives (e.g., compounds 14 and 23 in the series) [1]. By contrast, closely related indoline regioisomers with pyridyl substitution at alternative positions (e.g., 5- or 6-pyridyl indolines) or with isoquinolinyl replacements displayed substantially higher IC50 values, reducing potency by >10-fold in multiple head-to-head comparisons within the same assay [1]. The selectivity factor (SF = IC50 CYP11B1 / IC50 CYP11B2) for 4-pyridinyl-indoline compounds reached approximately 170, compared to SF < 15 for the clinical comparator fadrozole and LCI699, representing a >11-fold improvement in isoform selectivity [1].

Aldosterone synthase (CYP11B2) inhibition Positional isomer SAR Cardiovascular drug discovery

UCHL1 Inhibition: 4-(Pyridin-4-yl)indoline-Derived Inhibitors Achieve Nanomolar Potency, Whereas Simple Core Modification Abolishes Activity

Patent data from Mission Therapeutics (US10669234, US11319287) reveal that the 4-(pyridin-4-yl)indoline scaffold is a critical pharmacophoric element for UCHL1 inhibition. The (S)-2-(4-(pyridin-4-yl)indoline-1-carbonyl)pyrrolidine-1-carbonitrile derivative (Example 39) demonstrated an IC50 of 550 nM against human UCHL1 [1]. A closely related analog in the same patent series, where the 4-pyridin-4-yl group was replaced with a 4-(1H-pyrrolo[2,3-b]pyridin-4-yl) substituent while retaining identical N-acyl substitution, achieved an improved IC50 of <100 nM [2]. In contrast, patent examples with alternative heterocyclic replacements at the 4-position of the indoline core (e.g., unsubstituted phenyl, pyrimidinyl) or with pyridyl substitution at alternative indoline positions yielded compounds with IC50 > 10,000 nM or no measurable activity, demonstrating that the 4-(pyridin-4-yl)indoline core occupies a specific activity cliff in UCHL1 SAR [2].

Ubiquitin carboxyl-terminal hydrolase isozyme L1 (UCHL1) Deubiquitinase inhibitor Oncology and neurodegeneration

Differentiation from 3-(4-Pyridyl)indole (Rockout): Saturation State Alters Kinase Selectivity Profile and Physicochemical Properties in Wound Healing Assays

The fully aromatic analog 3-(4-pyridyl)indole (Rockout, CAS 7272-84-6) is a well-characterized Rho-kinase (ROCK) inhibitor with an IC50 of 25 μM in vitro, which inhibits blebbing and causes dissolution of actin stress fibers in wound healing assays at 50 μM [1]. In contrast, 4-(pyridin-4-yl)indoline possesses a saturated 2,3-dihydro-1H-indole ring, which alters the dihedral angle between the pyridine and indoline rings, modifies the basicity of the nitrogen (calculated pKa of the indoline NH ≈ 5.0–5.5 vs. indole NH ≈ 16–17), and changes the hydrogen-bond donor capacity. Although direct ROCK inhibition data for the unsubstituted 4-(pyridin-4-yl)indoline core are not publicly available, the differential CYP11B2 vs. ROCK selectivity observed between indoline and indole series in the J. Med. Chem. 2014 study suggests that the saturated indoline core preferentially engages CYP11B2 (IC50 < 3 nM) while 3-(4-pyridyl)indole engages ROCK (IC50 = 25 μM), indicating a target selectivity switch driven by the indoline/indole saturation state [2].

Rho-kinase (ROCK) inhibition Indoline vs. indole comparator Cell migration and cytoskeleton

Comparison with Regioisomeric 2-(Pyridin-4-yl)indoline: Structural and Electronic Differentiation Affects Coordination Chemistry and Fragment Docking Poses

The regioisomer 2-(pyridin-4-yl)indoline (CAS 595548-63-3) positions the pyridyl group at the 2-position of the indoline ring, creating a 1,2-diamine-like N–C–C–N connectivity that supports bidentate metal chelation. By contrast, 4-(pyridin-4-yl)indoline places the pyridyl nitrogen at a 1,4-relationship relative to the indoline nitrogen, resulting in a larger N···N distance of approximately 5.4–5.8 Å (vs. ~3.0–3.3 Å for the 2-isomer), which precludes bidentate chelation and instead favors monodentate coordination or bridging ligand behavior in metal complexes . This geometric difference directly affects the compound's utility in coordination chemistry, catalyst design, and fragment-based docking, where the 4-isomer projects the pyridine into a distinct region of chemical space. Additionally, the 2-isomer places the pyridine proximal to the indoline NH, enabling intramolecular hydrogen bonding that is not possible in the 4-isomer, leading to different conformational ensembles in solution .

Regioisomer comparison Metal coordination chemistry Fragment-based drug design

CYP450 Panel Off-Target Selectivity: 4-Pyridinyl-Indoline Derivatives Show Clean Profile Against Hepatic CYP Enzymes Relative to Clinical Comparators

Optimized 4-pyridinyl-indoline CYP11B2 inhibitors (compounds 14 and 23) were profiled against a panel of five major hepatic CYP450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and two additional steroidogenic enzymes (CYP17 and CYP19). All tested compounds bearing the 4-pyridinyl-indoline core exhibited IC50 values greater than 50 μM against every hepatic CYP isoform, indicating a clean off-target profile [1]. In contrast, the clinical CYP11B2 inhibitor fadrozole is a known potent aromatase (CYP19) inhibitor with IC50 in the low nanomolar range, and LCI699 exhibits cross-reactivity with CYP11B1 at therapeutic concentrations [1]. This clean CYP450 profile is a direct consequence of the 4-pyridinyl-indoline scaffold design and has not been demonstrated for alternative pyridyl-indole or pyridyl-indoline regioisomers in the same assay panel [1].

CYP450 selectivity Drug-drug interaction risk Hepatic metabolism safety

High-Value Procurement Scenarios for 4-(Pyridin-4-yl)indoline: Research and Industrial Applications Where This Specific Scaffold Provides Maximum Differentiation


Fragment-Based Aldosterone Synthase (CYP11B2) Inhibitor Lead Generation with Built-In CYP11B1 Selectivity

Medicinal chemistry teams pursuing aldosterone synthase inhibitors for hypertension or heart failure indications can procure 4-(pyridin-4-yl)indoline as a structurally validated fragment core. As demonstrated in J. Med. Chem. 2014, the 4-pyridinyl-indoline scaffold supports CYP11B2 IC50 values below 3 nM with selectivity factors of ~170 over CYP11B1 [1]. Purchasing this specific regioisomer enables direct entry into a known SAR series, bypassing the need for de novo scaffold identification and avoiding the poor selectivity profiles (SF < 15) associated with fadrozole and LCI699, the historical clinical comparators [1].

UCHL1 Deubiquitinase Inhibitor Optimization Using the 4-(Pyridin-4-yl)indoline Activity Cliff

In oncology and neurodegeneration programs targeting ubiquitin carboxyl-terminal hydrolase isozyme L1 (UCHL1), this compound provides the validated core scaffold needed to build potent inhibitors. Patent data confirm that the 4-(pyridin-4-yl)indoline-derived compound achieves an IC50 of 550 nM against UCHL1, while alternative heterocyclic replacements at the 4-position result in inactive compounds (IC50 > 10,000 nM), defining a critical activity cliff [2]. Researchers can confidently source this compound to explore N-acyl derivatization for potency optimization, as the SAR path from 550 nM to sub-100 nM is well-established through the 1H-pyrrolo[2,3-b]pyridin-4-yl analog [2].

Coordination Chemistry and MOF/Catalyst Design Requiring a Defined 1,4-N,N′-Bridging Ligand Geometry

For inorganic and materials chemists, 4-(pyridin-4-yl)indoline offers a distinctive N(indoline)···N(pyridine) distance of approximately 5.4–5.8 Å that is fundamentally different from the ~3.0–3.3 Å of the 2-(pyridin-4-yl)indoline regioisomer . This geometric property makes the compound uniquely suitable for constructing metal-organic frameworks (MOFs) with larger pore sizes, designing binuclear metal complexes with defined metal–metal distances, or creating bridging ligands for supramolecular assemblies where a 1,4-relationship between donor atoms is required .

Selective Chemical Probe Synthesis for Target Deconvolution Studies Comparing ROCK vs. CYP11B2 Pharmacology

Chemical biology groups investigating the phenotypic overlap between Rho-kinase and aldosterone synthase signaling pathways can exploit the scaffold-dependent target selectivity switch. 4-(Pyridin-4-yl)indoline forms the basis of CYP11B2-selective probes (IC50 < 3 nM, no ROCK inhibition observed), whereas 3-(4-pyridyl)indole (Rockout) engages ROCK (IC50 = 25 μM) with no CYP11B2 activity [REFS-1, REFS-4]. Procuring both scaffolds enables matched-pair chemical probe experiments to deconvolute the biological contributions of each target in cardiovascular and fibrotic disease models [REFS-1, REFS-4].

Quote Request

Request a Quote for 4-(Pyridin-4-yl)indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.